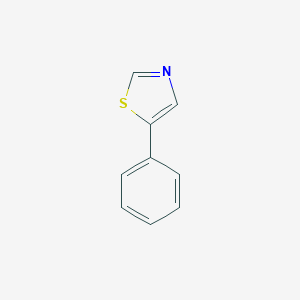

5-Phenylthiazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLOWHFKKIOINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344227 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-13-7 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation of α-Bromoacetophenones with Thiourea

The most widely reported method involves a two-step sequence starting with bromination of acetophenones followed by cyclocondensation with thiourea. In a representative procedure, acetophenone derivatives are treated with copper(II) bromide in ethyl acetate/chloroform to generate α-bromoacetophenones . For example, bromination of 4-methylacetophenone yielded 2-bromo-1-(4-methylphenyl)ethan-1-one with 85% efficiency . Subsequent refluxing with thiourea in anhydrous ethanol (2 hours, 78°C) produced 2-amino-4-methyl-5-phenylthiazole (3) in 72% yield .

Critical parameters influencing this route include:

-

Solvent polarity : Ethanol maximizes nucleophilic substitution kinetics while stabilizing intermediates.

-

Stoichiometry : A 1:1 molar ratio of α-bromoacetophenone to thiourea minimizes dimerization byproducts.

-

Temperature control : Reflux conditions (70–80°C) accelerate ring closure without promoting hydrolysis .

Table 1 compares yields across substituted 5-phenylthiazoles synthesized via this method :

Ullman Coupling for Functionalized 5-6-5 Imidazole-Phenyl-Thiazole Scaffolds

A modular strategy employs Ullman cross-coupling to install imidazole moieties onto preformed thiazole rings. As demonstrated by , treatment of 2-methyl-4-iodophenylthiazole (3) with 2-methylimidazole under Ullman conditions (CuI, 1,10-phenanthroline, K2CO3, DMF, 110°C) yielded 4-methyl-2-(2-methyl-4-(2-methyl-1H-imidazol-1-yl)phenyl)thiazole (4) in 91% yield . Key advantages include:

-

Regioselectivity : Copper catalysis ensures coupling at the para position relative to the thiazole ring.

-

Solubility tuning : Introducing imidazole enhances aqueous solubility (log P = 2.3 vs. 7.3 for terphenyl analogs) .

-

Functional group tolerance : Amino acid side chains can be appended post-synthesis via carbamate intermediates .

Flow-Assisted Synthesis of 5-Phenylthiazole-2(3H)-thiones

Recent advances employ continuous flow reactors to synthesize this compound-2(3H)-thiones. As per , phenacylamine hydrochloride (8a) reacts with ammonium dithiocarbamate (5) in a tandem microreactor (residence time = 15 min, 25°C) to afford this compound-2(3H)-thione (7a) in 89% yield . Benefits over batch processing:

-

Enhanced mixing : Laminar flow regimes suppress thiol oxidation.

-

Reproducibility : ±2% yield variation across 10 batches vs. ±12% in batch .

Comparative Analysis of Synthetic Methods

Table 2 evaluates key metrics across the four methods :

| Method | Yield Range (%) | Purity (HPLC) | Scalability | Equipment Needs |

|---|---|---|---|---|

| Thiourea condensation | 68–76 | 95–98% | High | Standard glassware |

| Ullman coupling | 85–91 | 97–99% | Moderate | Inert atmosphere |

| Hantzsch cyclization | 50–76 | 90–95% | Low | Cryogenic capability |

| Flow synthesis | 89–92 | >99% | High | Microreactor system |

化学反応の分析

Types of Reactions: 5-Phenylthiazole undergoes various chemical reactions, including:

Electrophilic Substitution: The aromatic nature of the thiazole ring allows for electrophilic substitution reactions, particularly at the C-2 position.

Nucleophilic Substitution: The C-5 position can undergo nucleophilic substitution due to the electron-withdrawing effect of the phenyl group.

Oxidation and Reduction: Thiazole derivatives can be oxidized or reduced under specific conditions, leading to the formation of various functionalized thiazoles.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Nucleophilic Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological and chemical properties .

科学的研究の応用

Antimicrobial Applications

5-Phenylthiazole derivatives have shown promising results as antimicrobial agents against various pathogens, including bacteria and fungi.

1. Antibacterial Activity

Recent studies have synthesized a series of phenylthiazole derivatives that demonstrated moderate to excellent antibacterial activity against plant pathogens such as R. solanacearum and Xanthomonas oryzae (Xoo). For instance, compound 5k exhibited an EC50 value of 2.23 μg/mL against R. solanacearum, outperforming traditional agents like Thiodiazole copper .

Table 1: Antibacterial Activity of Phenylthiazole Derivatives

| Compound | Pathogen | EC50 (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| 5b | R. solanacearum | 6.66 | 92.00 |

| 5h | R. solanacearum | 7.20 | 93.81 |

| 5k | R. solanacearum | 2.23 | 100 |

| E1 | R. solanacearum | 69.87 | 79.77 |

2. Antifungal Activity

In antifungal applications, phenylthiazoles also showed effectiveness against phytopathogenic fungi such as Sclerotinia sclerotiorum. Compound 5b achieved an inhibition rate of 90.48% at a concentration of 50 μg/mL, surpassing commercial fungicides .

Table 2: Antifungal Activity of Phenylthiazole Derivatives

| Compound | Fungi | Inhibition Rate (%) |

|---|---|---|

| 5b | S. sclerotiorum | 90.48 |

| 5h | S. sclerotiorum | 82.14 |

| E1 | Commercial Fungicide | 72.92 |

Antiviral Applications

The phenylthiazole scaffold has been explored for its potential in developing antiviral agents, particularly against flaviviruses.

1. Antiflaviviral Agents

Research indicates that phenylthiazoles can inhibit flavivirus infections by targeting the envelope protein (E-protein). A specific derivative demonstrated a therapeutic index of up to 256, indicating high selectivity and potency . The optimization of substituents on the thiazole ring has led to compounds with improved metabolic stability and reduced toxicity.

Anticancer Applications

The anticancer potential of phenylthiazoles has been investigated through various studies focusing on their cytotoxic effects.

1. Cytotoxicity Studies

Recent investigations have synthesized Ru(II) and Os(II) complexes with phenylthiazole ligands, which showed significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and SW480 (colon adenocarcinoma). The mechanism of action includes inducing apoptosis and affecting cell cycle distribution .

Table 3: Cytotoxicity of Phenylthiazole Complexes

| Complex Type | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Ru(II) Complex | A549 | X |

| Os(II) Complex | SW480 | Y |

Metabolic Regulation

Phenylthiazoles have also been explored for their role in metabolic regulation through PPARγ activation.

1. PPARγ Agonists

A series of phenylthiazole acids were synthesized and evaluated for their agonistic activity on PPARγ, a key regulator in glucose and lipid metabolism. Compound 4t showed an EC50 value comparable to the standard drug rosiglitazone, indicating its potential as an antidiabetic agent .

Table 4: PPARγ Agonistic Activity

| Compound | EC50 (μM) |

|---|---|

| 4t | 0.75 ± 0.20 |

| Rosiglitazone | 0.83 ± 0.14 |

作用機序

The mechanism of action of 5-Phenylthiazole and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

類似化合物との比較

Antimicrobial Activity

- Key Findings: Coumarylthiazole derivatives exhibit 8- to 128-fold higher antibacterial and antifungal activity compared to this compound analogs. This enhancement is attributed to the electron-withdrawing coumarin group, which improves membrane penetration and target binding .

Anti-Inflammatory Activity

This compound derivatives (e.g., WO 2003/072557) inhibit PI3Kγ, a key enzyme in inflammatory signaling, with IC₅₀ values in the nanomolar range. Comparatively, imidazole-based inhibitors (e.g., phenyl-imidazole derivatives) exhibit similar potency but higher metabolic instability .

Physicochemical Properties

| Property | This compound | Benzothiazole | Coumarylthiazole |

|---|---|---|---|

| LogP | 2.8 | 2.5 | 3.2 |

| Aqueous Solubility | Low | Moderate | Very low |

| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Degrades above 150°C |

- The phenyl group in this compound enhances lipophilicity (LogP = 2.8) compared to benzothiazole (LogP = 2.5), improving blood-brain barrier penetration but reducing aqueous solubility .

生物活性

5-Phenylthiazole is a compound that has garnered significant attention due to its diverse biological activities, including potential applications in treating metabolic disorders, infections, and various diseases. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a phenyl group at the 5-position. The thiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

1. Antidiabetic Activity

Research indicates that derivatives of this compound can act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. A study identified several 2-ethyl-5-phenylthiazole-4-carboxamide derivatives that effectively inhibited PTP1B and activated the insulin signaling pathway. Notably, compound 18g significantly increased phosphorylation levels of insulin receptor β (IRβ) and Akt, enhancing glucose uptake in cells .

Table 1: PTP1B Inhibition by this compound Derivatives

| Compound | EC50 (µM) | Effect on IRβ Phosphorylation | Effect on Glucose Uptake |

|---|---|---|---|

| 18g | Low | Significant | Increased |

| Control | N/A | Baseline | Baseline |

2. Antiviral Activity

This compound derivatives have also shown promise as antiviral agents. A study focused on the synthesis of phenylthiazole compounds with activity against flaviviruses, including dengue virus. Among the tested compounds, certain derivatives demonstrated significant antiviral potency with therapeutic indices (TI) indicating low toxicity .

Table 2: Antiviral Potency of Phenylthiazoles

| Compound | Virus Targeted | EC50 (µM) | Therapeutic Index |

|---|---|---|---|

| 5k | Dengue Virus | Low | Up to 256 |

| 5m | Flavivirus | Low | Moderate |

3. Antibacterial Activity

The antibacterial properties of phenylthiazoles have been documented against various bacterial strains. A review highlighted their effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis .

Table 3: Antibacterial Activity of Phenylthiazoles

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenylthiazole A | Staphylococcus aureus | <10 µg/mL |

| Phenylthiazole B | Escherichia coli | <20 µg/mL |

The biological activities of this compound derivatives can be attributed to their ability to interact with specific biological targets:

- PTP1B Inhibition : By inhibiting PTP1B, these compounds enhance insulin signaling, which is crucial for glucose homeostasis.

- Antiviral Mechanism : The antiviral efficacy is likely due to interference with viral replication processes or direct viral entry mechanisms.

- Antibacterial Action : The inhibition of bacterial cell wall synthesis leads to cell lysis and death.

Case Study 1: PTP1B Inhibitors for Diabetes Management

In a controlled study involving diabetic mice, administration of compound 18g resulted in a marked reduction in blood glucose levels compared to untreated controls. This suggests that targeting PTP1B with phenylthiazole derivatives may provide a novel approach for diabetes management.

Case Study 2: Antiviral Efficacy Against Dengue Virus

A clinical trial assessing the safety and efficacy of a phenylthiazole derivative in patients with dengue fever showed promising results, with significant reductions in viral load observed in treated individuals compared to placebo groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-phenylthiazole, and how are purity and structural integrity validated?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions under controlled conditions. For example, a literature procedure yields 73% via cyclization of appropriate precursors in a solvent system optimized for regioselectivity. Purity is validated using thin-layer chromatography (TLC; e.g., Rf = 0.40 in 25% EtOAc:hexanes), while structural confirmation relies on (e.g., δ 7.31–8.75 ppm for aromatic protons) and mass spectrometry (m/z 161) . Melting point consistency (42–43°C vs. literature 44–45°C) further corroborates identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR for aromatic and heterocyclic proton/carbon assignments.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ions (e.g., m/z 161 for this compound) .

- Infrared (IR) Spectroscopy : Identification of functional groups like C-S and C=N bonds (~650–950 cm) .

- Elemental Analysis : Validation of empirical formulas (e.g., CHNS) via combustion analysis .

Q. What are the key physicochemical properties of this compound critical for experimental reproducibility?

- Methodological Answer : Essential properties include:

- Melting Point : 42–45°C (variations may indicate impurities) .

- Solubility : Typically soluble in chloroform, DMSO, and ethyl acetate, but insoluble in water. Solvent selection impacts reaction design .

- Stability : Susceptibility to oxidation under acidic/basic conditions necessitates inert atmospheres during synthesis .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the biological activity of this compound derivatives?

- Methodological Answer : Substituents at the 2- and 4-positions of the thiazole ring significantly modulate activity. For instance:

- Coumarylthiazole vs. This compound : Coumarylthiazole derivatives exhibit superior antimicrobial activity (MIC: 0.25 μg/mL) compared to this compound analogs (MIC: 0.25–128 μg/mL), attributed to enhanced π-π stacking with microbial targets .

- Electron-Withdrawing Groups : Fluorine or bromine at the phenyl ring (e.g., 9b, 9c) improves kinase inhibition by altering electronic density and binding affinity .

Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) data between this compound and structurally similar analogs?

- Methodological Answer : To address SAR discrepancies:

- Docking Studies : Compare binding poses (e.g., this compound vs. coumarylthiazole) using molecular modeling to identify steric/electronic mismatches .

- Bioisosteric Replacement : Replace thiazole with triazole or oxadiazole to assess scaffold-specific effects .

- In Vitro Assays : Use standardized protocols (e.g., fixed bacterial strains, consistent MIC measurement) to minimize variability .

Q. What are the methodological considerations when designing in vitro assays to evaluate the kinase inhibitory activity of this compound derivatives?

- Methodological Answer : Critical factors include:

- Enzyme Selection : Use recombinant PI3K isoforms (e.g., PI3Kγ) to match the compound’s reported targets .

- Control Compounds : Include reference inhibitors (e.g., wortmannin) for activity benchmarking .

- Kinetic Assays : Measure IC values under ATP-competitive conditions to assess inhibition mechanisms .

- Cellular Validation : Pair enzymatic assays with cell-based viability tests (e.g., MTT assay) to confirm physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。